molecular formula C12H14O4 B8460807 4-(tetrahydro-2H-pyran-2-yloxy)benzoic acid

4-(tetrahydro-2H-pyran-2-yloxy)benzoic acid

Cat. No.: B8460807
M. Wt: 222.24 g/mol
InChI Key: GIDLWOPUFGMILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tetrahydro-2H-pyran-2-yloxy)benzoic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-(oxan-2-yloxy)benzoic acid

InChI

InChI=1S/C12H14O4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11H,1-3,8H2,(H,13,14)

InChI Key

GIDLWOPUFGMILA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 300 ml three neck flask were charged 25.4 g of 2,3-dihydropyran (reagent, manufactured by Tokyo Kasei Kogyo Co., Ltd.), 41.4 g of p-hydroxybenzoic acid (reagent, manufactured by Tokyo Kasei Kogyo Co., Ltd.), and 3.7 g of pyridinium p-toluenesulfonate (reagent, manufactured by Tokyo Kasei Kogyo Co., Ltd.). The mixture was dissolved after addition of 20 ml of methylene chloride and 80 ml of absolute ether. After the mixture was vigorously stirred for about 3 hours, it was extracted 3 times with 70 ml of a 10% sodium hydroxide aqueous solution. The resulting extracted solution was neutralized with 1 N of hydrochloric acid until the pH is made to 6. The resulting precipitate was filtered and dried in a vacuum thereby obtaining 57.4 g of crude p-tetrahydropyranyloxy benzoic acid.
[Compound]
Name
three
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Reaction Step One
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25.4 g
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reactant
Reaction Step One
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41.4 g
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reactant
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3.7 g
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catalyst
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20 mL
Type
reactant
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Quantity
80 mL
Type
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Synthesis routes and methods II

Procedure details

To an ice-cooled mixture of 4-hydroxybenzoic acid (13.81 g) in 250 ml of diethylether containing 1.98 g of pyridinium p-toluenesulphonic acid, 3,4-dihydro-2H-pyran (16 g) was drop wise added. After complete addition stirring was continued at temperature below +8° C. for 4 h and the white precipitate was filtered off, washed twice with 100 ml of +4° C. pre-cooled diethylether and dried to give nearly pure 4-(tetrahydro-2H-pyran-2-yloxy)benzoic acid as white powder.
[Compound]
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13.81 g
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pyridinium p-toluenesulphonic acid
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Quantity
16 g
Type
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250 mL
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